molecular formula C18H14ClFN2O2 B5603539 3-(2-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide

3-(2-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B5603539
M. Wt: 344.8 g/mol
InChI Key: GYQQCSQGFBKAGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, starting from basic chemical precursors to achieve the desired isoxazole derivatives. For instance, the synthesis of pyrazole and pyrazoline derivatives with substituents that resemble those in the target compound has been reported, where different bromination, amination, and condensation reactions are utilized to introduce various functional groups into the molecule (Kariuki et al., 2021). Such methods highlight the complex nature of synthesizing isoxazole derivatives with specific substituents.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(2-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide" has been elucidated using techniques such as single crystal X-ray diffraction. These studies reveal that the molecules are often planar, with certain substituents oriented perpendicular to the core structure, indicating how specific groups affect the overall molecular geometry (Gündoğdu et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving isoxazole derivatives are diverse and depend on the functional groups present in the molecule. For instance, nucleophilic substitution reactions have been employed to introduce fluorine-18 into similar molecules, showcasing the reactivity of the pyrazole ring towards nucleophiles (Katoch-Rouse & Horti, 2003).

Physical Properties Analysis

The physical properties of isoxazole derivatives, such as solubility and crystallinity, are influenced by their molecular structure. Compounds with similar structures have been reported to crystallize in specific solvents, providing suitable samples for structural determination. This indicates that "this compound" likely possesses distinct physical properties that can be analyzed through crystallization studies (El-Hiti et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of isoxazole derivatives are closely related to their molecular structure. Studies on similar compounds show how specific functional groups contribute to the chemical behavior of the molecules, including their interactions with other chemicals and potential biological activity (McLaughlin et al., 2016).

properties

IUPAC Name

3-(2-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c1-10-7-8-12(9-15(10)20)21-18(23)16-11(2)24-22-17(16)13-5-3-4-6-14(13)19/h3-9H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQQCSQGFBKAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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